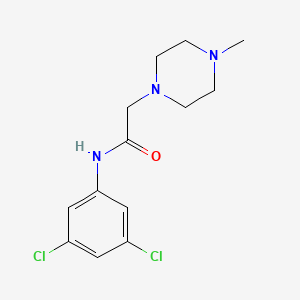

N-(3,5-dichlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dichlorophenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of acetamides, which are organic compounds that contain an amide group attached to an acetic acid molecule. DPA has been found to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mécanisme D'action

DPA works by selectively binding to DAT, thereby inhibiting the reuptake of dopamine into presynaptic neurons. This leads to an increase in the levels of dopamine in the synaptic cleft, which can have a range of physiological effects. DPA has also been found to have some affinity for other neurotransmitter transporters, although its selectivity for DAT is its most notable feature.

Biochemical and Physiological Effects:

DPA has been found to have a range of biochemical and physiological effects. In addition to its role in regulating dopamine levels, DPA has been found to modulate the activity of other neurotransmitter systems, including norepinephrine and serotonin. DPA has also been found to have some analgesic effects, making it a potential candidate for the development of new pain medications.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DPA in lab experiments is its selectivity for DAT. This allows researchers to study the function of this protein in isolation, without the confounding effects of other neurotransmitter systems. However, DPA has some limitations as well. For example, it has a relatively short half-life in vivo, which can make it difficult to use in certain experiments. Additionally, DPA has some potential side effects, such as hypertension and tachycardia, which can limit its use in certain animal models.

Orientations Futures

There are several potential future directions for research on DPA. One area of interest is the development of new pain medications based on the analgesic effects of DPA. Another area of interest is the use of DPA as a tool to study the role of DAT in psychiatric disorders, such as depression and addiction. Additionally, there is potential for the development of new imaging agents based on the structure of DPA, which could be used to visualize DAT in vivo. Overall, DPA is a valuable tool for scientific research, with a range of potential applications in various fields.

Méthodes De Synthèse

DPA can be synthesized through a multistep process that involves the reaction of 3,5-dichloroaniline with ethyl chloroacetate to form 3,5-dichlorophenylacetate. This intermediate is then reacted with methyl piperazine to form DPA. The synthesis process has been optimized to yield high purity DPA with excellent yields.

Applications De Recherche Scientifique

DPA has been extensively studied for its potential applications in scientific research. One of the main areas of study is its use as a tool to study the role of the dopamine transporter (DAT) in the brain. DAT is a protein that regulates the levels of dopamine in the brain, and is a target for many drugs used in the treatment of psychiatric disorders. DPA has been found to selectively bind to DAT, making it a valuable tool for studying the function of this protein.

Propriétés

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2N3O/c1-17-2-4-18(5-3-17)9-13(19)16-12-7-10(14)6-11(15)8-12/h6-8H,2-5,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKFWSBKFWKVMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepan-5-one](/img/structure/B5301998.png)

![4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B5302021.png)

![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5302043.png)

![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5302044.png)

![N-cycloheptyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302047.png)

![2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)

![N,N'-dimethyl-N-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5302059.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)propanamide](/img/structure/B5302064.png)

![1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5302073.png)

![2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide](/img/structure/B5302076.png)